![molecular formula C23H36BN3O5 B13343481 N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide CAS No. 397843-94-6](/img/structure/B13343481.png)
N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid: is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This compound’s unique structure, which includes cyclohexylamino and isopropylcarbamoyl groups, makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves multiple steps:
Formation of the Cyclohexylamino Intermediate: This step involves the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylamino group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boron-containing reagent, such as boronic acid or boronate ester.
Coupling Reactions: The final compound is formed through coupling reactions that link the various functional groups together under controlled conditions, often using catalysts like palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Substitution: The compound can participate in substitution reactions, especially at the amide and carbamoyl groups, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce alcohol derivatives.
科学的研究の応用
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid: has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or proteins.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a useful tool in enzyme inhibition or protein labeling. The cyclohexylamino and isopropylcarbamoyl groups may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar applications but lacks the additional functional groups.
Cyclohexylamine Derivatives: Compounds that feature the cyclohexylamino group but do not contain the boronic acid functionality.
Isopropylcarbamoyl Compounds: These compounds contain the isopropylcarbamoyl group but differ in other structural aspects.
Uniqueness
What sets (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactions that simpler compounds cannot achieve.
特性
CAS番号 |
397843-94-6 |
|---|---|
分子式 |
C23H36BN3O5 |
分子量 |
445.4 g/mol |
IUPAC名 |
[3-[acetyl-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-(propan-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C23H36BN3O5/c1-14(2)21(23(30)26-19-9-7-6-8-10-19)27(16(5)28)20-12-17(22(29)25-15(3)4)11-18(13-20)24(31)32/h11-15,19,21,31-32H,6-10H2,1-5H3,(H,25,29)(H,26,30) |
InChIキー |
RNRDAVICEOALCK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)N(C(C(C)C)C(=O)NC2CCCCC2)C(=O)C)C(=O)NC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


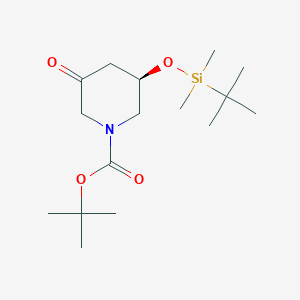

![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)
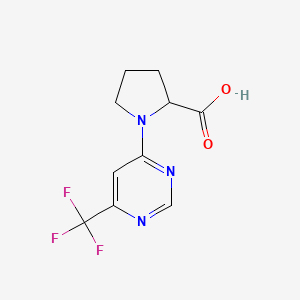
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
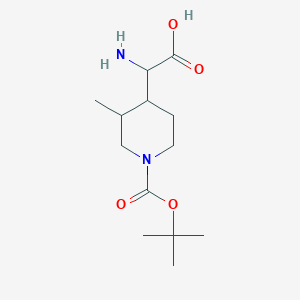
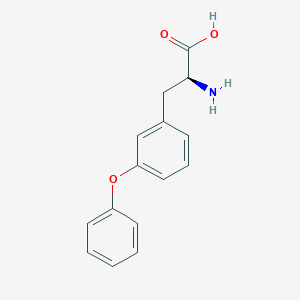
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
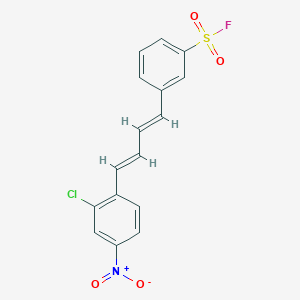

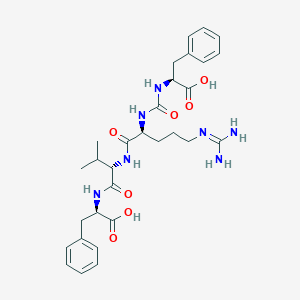
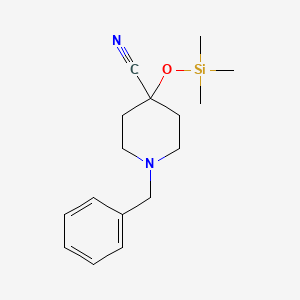
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
